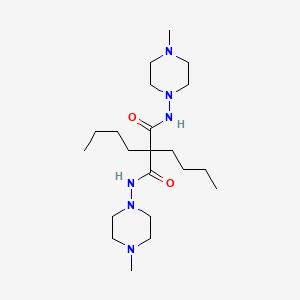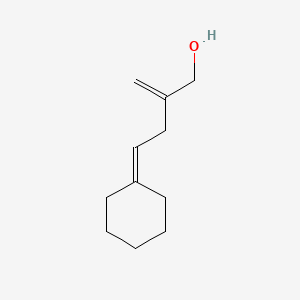
4-Cyclohexylidene-2-methylidenebutan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylidene-2-methylidenebutan-1-OL is an organic compound with the molecular formula C11H18O It is a primary alcohol with a unique structure that includes a cyclohexylidene group and a methylidene group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylidene-2-methylidenebutan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with an appropriate aldehyde or ketone in the presence of a base to form the cyclohexylidene intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the methylidene group, followed by reduction to yield the final alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the cyclohexylidene intermediate, its reaction with a methylidene precursor, and subsequent purification of the final product. Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexylidene-2-methylidenebutan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexylidene-2-methylidenebutanoic acid or cyclohexylidene-2-methylidenebutanone.
Reduction: Various alcohol derivatives depending on the specific reducing agent and conditions.
Substitution: Halogenated derivatives or other functionalized compounds.
Aplicaciones Científicas De Investigación
4-Cyclohexylidene-2-methylidenebutan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexylidene-2-methylidenebutan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s primary alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the cyclohexylidene and methylidene groups may contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexylidene-2-methylidenebutan-1-AL: An aldehyde derivative with similar structural features.
4-Cyclohexylidene-2-methylidenebutan-1-ONE: A ketone derivative with comparable reactivity.
4-Cyclohexylidene-2-methylidenebutan-1-CARBOXYLIC ACID: A carboxylic acid derivative with distinct chemical properties.
Uniqueness
4-Cyclohexylidene-2-methylidenebutan-1-OL is unique due to its combination of a cyclohexylidene group, a methylidene group, and a primary alcohol
Propiedades
Número CAS |
89375-98-4 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4-cyclohexylidene-2-methylidenebutan-1-ol |
InChI |
InChI=1S/C11H18O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h8,12H,1-7,9H2 |
Clave InChI |
FIHHERYODAJEDN-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC=C1CCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


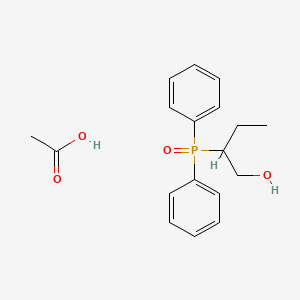


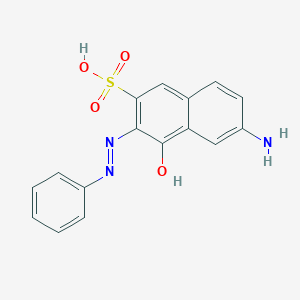
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
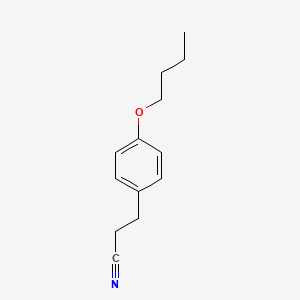
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)
![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
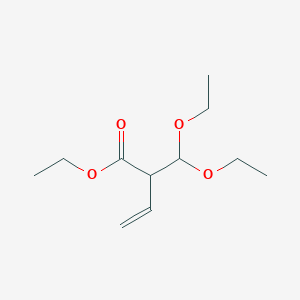
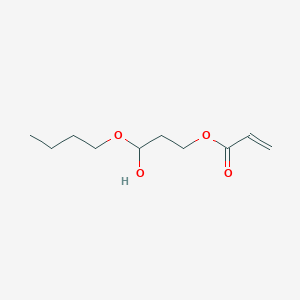
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
